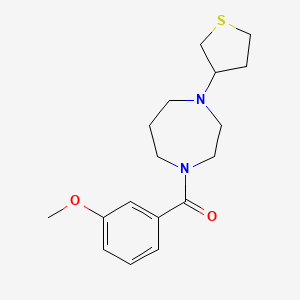
(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as MTDP, is a chemical compound that has been studied for its potential use in scientific research. MTDP is a member of the diazepanone family of compounds, which are known for their ability to interact with various receptors in the brain and nervous system. In
Aplicaciones Científicas De Investigación
Anticancer Activity
A novel compound related to the one , shown to have significant anticancer activity in human malignant melanoma cell lines, operates through inducing necroptosis at low concentrations and apoptosis at high concentrations. This activity is mediated via the upregulation of death receptors and scaffold proteins, highlighting the compound's potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Chemical Synthesis and Reactivity
The study on intramolecular and intermolecular reactivity of localized singlet diradicals provides insights into the chemical behavior of related compounds under various conditions. These findings can contribute to understanding the stability and reactivity of similar compounds in synthetic chemistry applications (M. Abe et al., 2000).
Synthesis of Pyrrole Derivatives
Research into the synthesis and novel rearrangements of 2,3-dihydro-1H-1,3-diazepin-2-ones, through thermal elimination of methanol, opens pathways to generating pyrrole derivatives. This process showcases the compound's utility in synthesizing structurally diverse and potentially bioactive molecules (A. Fesenko & A. Shutalev, 2014).
Electrochemical Synthesis
An electrochemical synthesis method using a derivative of the compound as a starting material demonstrates the potential for innovative synthetic routes. This method leads to novel 8-amino-1,4-benzoxazine derivatives, illustrating the compound's versatility in chemical synthesis (M. Largeron & M. Fleury, 1998).
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-16-5-2-4-14(12-16)17(20)19-8-3-7-18(9-10-19)15-6-11-22-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNFSZMVSSITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
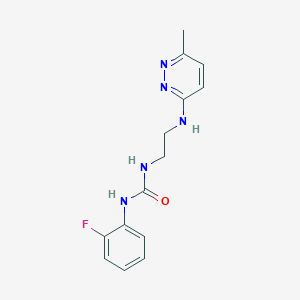
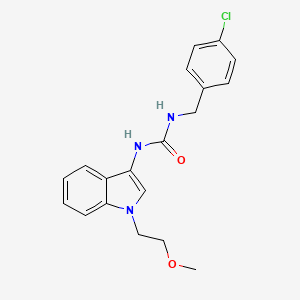
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
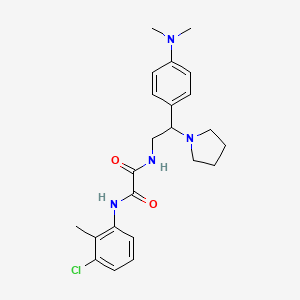
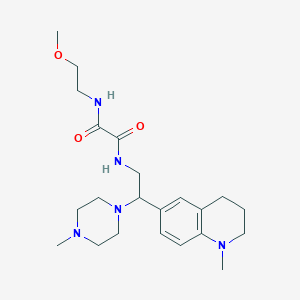
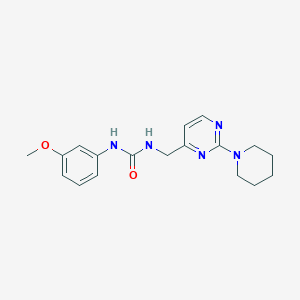
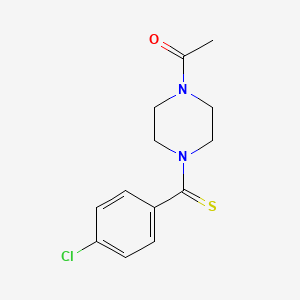
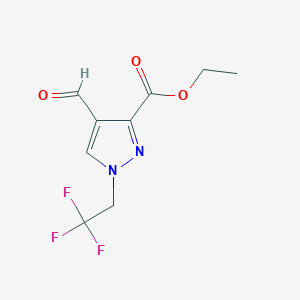
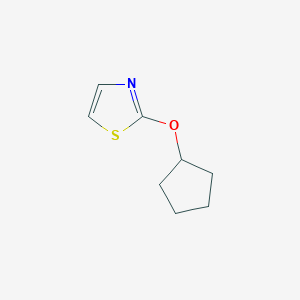
![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)
